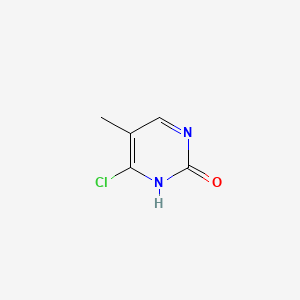

6-Chloro-5-methylpyrimidin-2(1H)-one

Descripción

6-Chloro-5-methylpyrimidin-2(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with chlorine at position 6 and a methyl group at position 3. Pyrimidinones are critical in medicinal chemistry due to their structural versatility and bioactivity.

Propiedades

Número CAS |

101080-24-4 |

|---|---|

Fórmula molecular |

C5H5ClN2O |

Peso molecular |

144.558 |

Nombre IUPAC |

6-chloro-5-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H,7,8,9) |

Clave InChI |

VONSXWIKHHTSCS-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=O)N=C1)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(a) 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3)

- Structure : Chlorine at position 5 and a hydroxyl group at position 2.

- Key Differences : Lacks the methyl group at position 5, altering steric and electronic profiles.

- Applications : Used as a precursor in nucleoside analog synthesis. Higher polarity due to the hydrochloride salt enhances solubility .

(b) 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (CAS 20551-31-9)

- Structure : Chlorine at position 5, methyl at position 6, and a phenyl group at position 2.

(c) 6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one (CAS 6623-80-9)

- Structure: Amino group at position 6 and methylsulfanyl at position 4.

- Key Differences: The amino group enhances hydrogen-bonding capacity, while methylsulfanyl introduces sulfur-based reactivity. This compound is prioritized in antimetabolite drug development .

Physicochemical and Spectral Comparisons

Table 1: Physical Properties of Selected Pyrimidinones

Key Observations:

- Substituent Impact: Chlorine and methyl groups in 6-Chloro-5-methylpyrimidin-2(1H)-one likely reduce solubility compared to hydroxyl or amino-substituted analogs.

- Spectral Trends: IR stretches for C=O (1748 cm⁻¹) and OH/NH (3470–3537 cm⁻¹) are consistent across pyrimidinones. Methyl groups in NMR appear as singlets near δ 1.8–2.5 .

(a) Dihydropyrimidin-2(1H)-ones

- Structure: Saturated pyrimidinone ring with diverse substituents.

- Bioactivity : Antimicrobial, anticancer, and anti-inflammatory properties. The saturated ring enhances conformational flexibility, improving target binding .

- Contrast : 6-Chloro-5-methylpyrimidin-2(1H)-one’s unsaturated ring may limit flexibility but increase aromatic interactions in enzyme active sites.

(b) Thieno[2,3-d]pyrimidin-6(5H)-one Derivatives

- Structure : Fused thiophene ring enhances planar rigidity.

- Bioactivity: Demonstrated kinase inhibition (e.g., EGFR). The thiophene moiety improves metabolic stability compared to simpler pyrimidinones .

(c) 2,3-Dihydroquinazolin-4(1H)-ones

- Structure : Bicyclic system with a ketone group.

- Bioactivity: SIRT1 inhibition (e.g., MHY2251). The dihydroquinazolinone scaffold offers a larger surface area for protein interactions compared to monocyclic pyrimidinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.